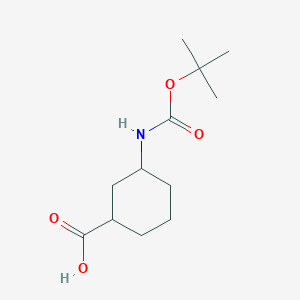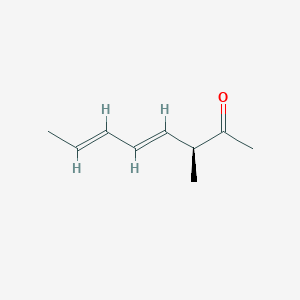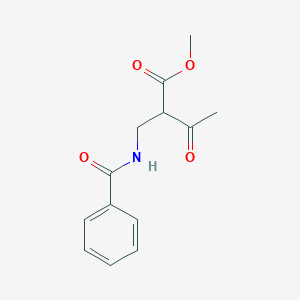
Methyl 2-(benzamidomethyl)-3-oxobutanoate
Descripción general
Descripción
Compounds like “Methyl 2-(benzamidomethyl)-3-oxobutanoate” belong to a class of organic compounds known as amides. Amides are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom. In the case of benzamides, the nitrogen atom is also connected to a benzene ring .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. A common strategy in organic synthesis is retrosynthetic analysis, where chemists start from the desired product and work backwards to determine a suitable starting material .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. Computational methods can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy. These techniques can provide information about the reaction mechanism, the formation of intermediates, and the final products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Catalysis in Stereoselective Hydrogenation : Methyl 2-(benzamidomethyl)-3-oxobutanoate is used in the stereoselective hydrogenation process, catalyzed by cationic binap–ruthenium(II) complexes. This process yields a versatile intermediate for β-lactam antibiotics synthesis, with high diastereoisomeric and enantiomeric excess (Mashima et al., 1991).
Synthesis of Key Intermediates for Carbapenem : A convenient one-step synthesis process of methyl 2-(benzamidomethyl)-3-oxobutanoate has been developed as a raw material for the synthesis of carbapenem, an important class of antibiotics (Chao et al., 2009).
Use in Cultured Plant Cells : Cultured plant cells of Parthenocissus tricuspidata can convert methyl 2-(benzamidomethyl)-3-oxobutanoate into its hydroxy derivative with high stereoselectivity and yield, demonstrating its biotransformation potential (Shimoda et al., 2009).
Asymmetric Reductions by Yeasts : The stereoselective reduction of this compound using yeasts has been studied, providing a method to produce enantiomerically pure derivatives (Gandolfi et al., 2009).
Chiral High-Performance Liquid Chromatography : A novel method for the stereoselective determination of methyl 2-(benzamidomethyl)-3-oxobutanoate and its derivatives was developed using chiral high-performance liquid chromatography, aiding in the screening of biocatalysts (Chen et al., 2015).
Photoreactions Studies : The compound has also been involved in studies related to photoreactions, providing insights into the behavior of specific chemical structures under light exposure (Hasegawa et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(benzamidomethyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJARDSTTGGMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248255 | |
| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzamidomethyl)-3-oxobutanoate | |
CAS RN |
129994-60-1 | |
| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129994-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

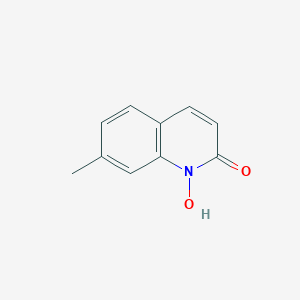

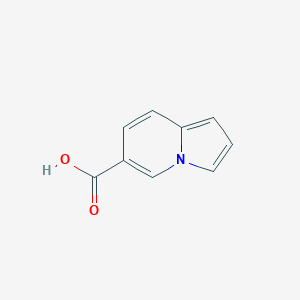
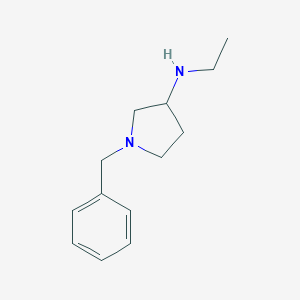
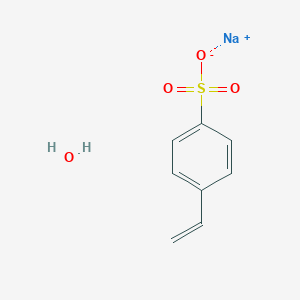
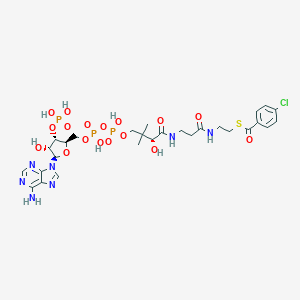
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
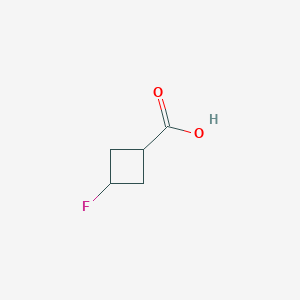
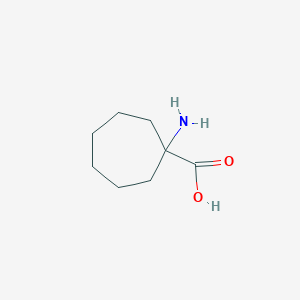
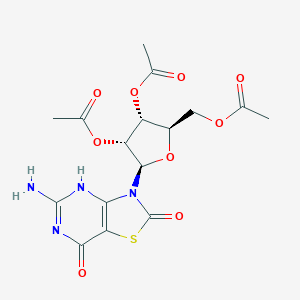
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
